molecular formula C13H11BrN2O3S B285454 N-(5-bromo-2-pyridinyl)-2-(phenylsulfonyl)acetamide

N-(5-bromo-2-pyridinyl)-2-(phenylsulfonyl)acetamide

Cat. No. B285454
M. Wt: 355.21 g/mol
InChI Key: DRGKSVIJWFLODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-(phenylsulfonyl)acetamide, also known as BPA or BrPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme pyruvate kinase M2 (PKM2) and has been shown to have anticancer properties.

Mechanism of Action

BrPA inhibits the enzyme PKM2, which is involved in the glycolysis pathway. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cell death. BrPA has also been shown to induce autophagy, a process by which cells recycle their own components to maintain their function.
Biochemical and Physiological Effects:
BrPA has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, a process by which cells undergo programmed cell death. BrPA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. Additionally, BrPA has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using BrPA in lab experiments is its potency. It is a highly effective inhibitor of PKM2, which makes it a valuable tool for studying the glycolysis pathway. However, one limitation of using BrPA is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on BrPA. One area of research is the development of more potent and selective inhibitors of PKM2. Another area of research is the development of new drug delivery systems for BrPA, which could improve its efficacy and reduce its toxicity. Additionally, more research is needed to understand the mechanisms by which BrPA induces autophagy and apoptosis, which could lead to the development of new cancer therapies.
Conclusion:
In conclusion, N-(5-bromo-2-pyridinyl)-2-(phenylsulfonyl)acetamide, or BrPA, is a chemical compound that has been widely used in scientific research for its anticancer properties. It inhibits the enzyme PKM2, which is involved in the glycolysis pathway, and has been shown to induce apoptosis and autophagy in cancer cells. BrPA has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on this compound.

Synthesis Methods

The synthesis of BrPA is a multi-step process that involves the reaction of 2,5-dibromopyridine with phenylsulfonyl chloride to form 5-bromo-2-(phenylsulfonyl)pyridine. This compound is then reacted with sodium hydride and ethyl chloroacetate to form N-(5-bromo-2-pyridinyl)-2-(phenylsulfonyl)acetamide, which is BrPA.

Scientific Research Applications

BrPA has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. BrPA has also been shown to have a synergistic effect when used in combination with other anticancer drugs, such as cisplatin and doxorubicin.

properties

Molecular Formula

C13H11BrN2O3S

Molecular Weight

355.21 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(5-bromopyridin-2-yl)acetamide

InChI

InChI=1S/C13H11BrN2O3S/c14-10-6-7-12(15-8-10)16-13(17)9-20(18,19)11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16,17)

InChI Key

DRGKSVIJWFLODH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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